molecular formula C21H25NO6 B11160552 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine

Cat. No.: B11160552
M. Wt: 387.4 g/mol
InChI Key: FTGIVXSPVFBEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine is a synthetic derivative of the cyclopenta[c]chromen-4-one scaffold, functionalized with a norleucine residue via an acetyloxy linkage.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C21H25NO6/c1-3-4-8-15(20(24)25)22-18(23)11-27-16-9-12(2)10-17-19(16)13-6-5-7-14(13)21(26)28-17/h9-10,15H,3-8,11H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

FTGIVXSPVFBEPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromen derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The chromen ring system may interact with enzymes or receptors, modulating their activity. The norleucine moiety could play a role in enhancing the compound’s binding affinity or specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The cyclopenta[c]chromen-4-one core is a common feature among analogs, but substituents at the 9-position oxygen and the acetyl group significantly alter properties. Key compounds include:

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Reference
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid (Acid derivative) C₁₆H₁₄O₅ 286.28 Acetic acid 307549-54-8
Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate (Methyl ester) C₁₇H₁₆O₅ 300.31 Methyl ester Not provided
2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[4-(tert-butyl)phenyl]acetamide (Amide analog) C₂₅H₂₇NO₄ 405.49 4-tert-Butylphenyl amide 380495-58-9
(2-((7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)propanoyl)glycylglycine (Peptide conjugate) Not provided Not provided Glycylglycine peptide chain 858748-07-9

Key Observations :

  • Acid vs. Ester : The acetic acid derivative (CAS 307549-54-8) serves as a precursor for ester/amide synthesis. Its polar carboxylic acid group may limit bioavailability compared to the methyl ester, which exhibits increased lipophilicity .
  • Amide Derivatives: The tert-butylphenyl amide (C₂₅H₂₇NO₄) introduces a bulky hydrophobic group, likely enhancing binding to hydrophobic pockets in targets. This contrasts with the norleucine derivative, where the linear aliphatic chain may favor different interactions .

Research Findings and Implications

  • Norleucine vs.
  • Peptide Conjugates : Glycylglycine-linked analogs (e.g., CAS 858748-07-9) highlight a trend toward leveraging peptide motifs for drug delivery, though stability under physiological conditions requires further study .
  • Methyl Group Position : Analogs with 6-methyl substitution (e.g., A799562) may exhibit different electronic effects compared to 7-methyl derivatives, impacting reactivity or target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.